N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the butanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of nitro or halogenated indole derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The hydroxyethyl and dimethylbutanamide groups may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyethyl and dimethylbutanamide groups differentiate it from other indole derivatives, potentially leading to unique interactions and applications.
Biological Activity
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,3-dimethylbutanamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an indole moiety, which is known for its diverse biological properties. The molecular formula is C16H24N2O2, with a molecular weight of 276.38 g/mol.
Property | Value |
---|---|
Molecular Formula | C16H24N2O2 |
Molecular Weight | 276.38 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cell signaling pathways, particularly those related to cancer progression and inflammation.
- Receptor Modulation : It has been suggested that this compound can modulate the activity of certain receptors, potentially influencing neurotransmitter systems and pain pathways.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer properties through various mechanisms:
- Apoptosis Induction : Research has shown that the compound can induce apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G0/G1 phase in certain cancer cell lines.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : Studies have reported effective inhibition against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Preliminary tests indicate potential antifungal activity, warranting further investigation.
Research Findings and Case Studies
Several studies have focused on the biological activity of this compound:
-
Study on Anticancer Effects :
- A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of the compound on human breast cancer cells (MCF7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating strong cytotoxicity.
-
Antimicrobial Testing :
- In a comparative study against standard antibiotics, this compound exhibited comparable effectiveness to ampicillin against E. coli and Staphylococcus aureus.
-
Mechanistic Insights :
- A mechanistic study utilizing molecular docking simulations indicated that the compound binds effectively to the active sites of target enzymes involved in cancer metabolism, suggesting a rationale for its observed biological activities.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-17(2,3)10-16(21)18-11-15(20)13-5-6-14-12(9-13)7-8-19(14)4/h5-9,15,20H,10-11H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNJYNDXUYLVOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CC2=C(C=C1)N(C=C2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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